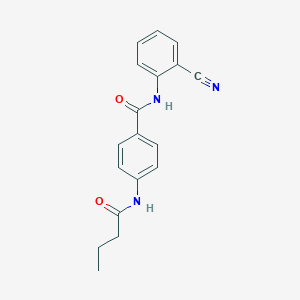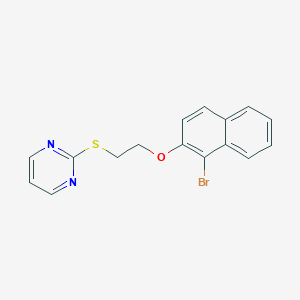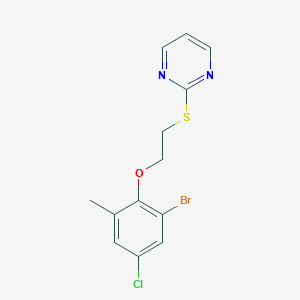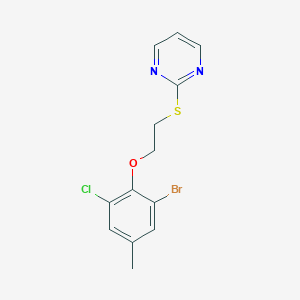![molecular formula C27H23N5O5 B215555 methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215555.png)
methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate exerts its pharmacological effects by inhibiting the activity of key enzymes involved in nucleic acid biosynthesis. It acts as a competitive inhibitor of dihydrofolate reductase, thymidylate synthase, and glycinamide ribonucleotide formyltransferase, leading to the depletion of nucleotide pools and ultimately causing cell death. The mechanism of action of methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been extensively studied, and its inhibitory activity has been shown to be highly selective and potent.
Biochemical and Physiological Effects
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been shown to exhibit potent anticancer and antimicrobial activity in vitro. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit potent antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has several advantages for lab experiments. It is a highly potent and selective inhibitor of key enzymes involved in nucleic acid biosynthesis, making it an attractive target for the development of novel anticancer and antimicrobial agents. It has also been shown to exhibit good solubility and stability under physiological conditions, making it suitable for in vivo studies.
However, there are also limitations to the use of methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate in lab experiments. It has been shown to exhibit poor bioavailability and pharmacokinetic properties, limiting its potential use as a therapeutic agent. Furthermore, the synthesis of methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is complex and requires specialized equipment and expertise.
Direcciones Futuras
Despite the limitations, methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has several potential future directions for research. One area of research could be the development of novel prodrugs or formulations to improve its bioavailability and pharmacokinetic properties. Another area of research could be the development of novel delivery systems, such as nanoparticles or liposomes, to improve its efficacy and selectivity. Additionally, further studies could be conducted to investigate its potential applications in other fields, such as agriculture or environmental science.
Conclusion
In conclusion, methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent inhibitory activity against key enzymes involved in nucleic acid biosynthesis makes it an attractive target for the development of novel anticancer and antimicrobial agents. However, further research is needed to overcome its limitations and fully realize its potential in the scientific community.
Métodos De Síntesis
The synthesis of methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate involves the reaction of 4-phenoxybenzoyl isocyanate with 2-amino-4,6-dioxypyrimidine in the presence of acetic anhydride. The product is then treated with methanol to obtain the final compound. The synthesis method has been optimized to yield high purity and high-quality product.
Aplicaciones Científicas De Investigación
Methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including dihydrofolate reductase, thymidylate synthase, and glycinamide ribonucleotide formyltransferase. These enzymes play a crucial role in the biosynthesis of nucleic acids, making them attractive targets for the development of anticancer and antimicrobial agents.
Propiedades
Nombre del producto |
methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
|---|---|
Fórmula molecular |
C27H23N5O5 |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
methyl 2-[2-[[N//'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C27H23N5O5/c1-36-24(34)17-20-16-23(33)30-26(29-20)32-27(31-25(35)18-8-4-2-5-9-18)28-19-12-14-22(15-13-19)37-21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H3,28,29,30,31,32,33,35) |
Clave InChI |
UEFZVBGKUAFOJJ-UHFFFAOYSA-N |
SMILES isomérico |
COC(=O)CC1=CC(=O)N=C(N1)N/C(=N\C(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES |
COC(=O)CC1=CC(=O)N=C(N1)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES canónico |
COC(=O)CC1=CC(=O)N=C(N1)NC(=NC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215472.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B215475.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide](/img/structure/B215479.png)
![4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B215480.png)
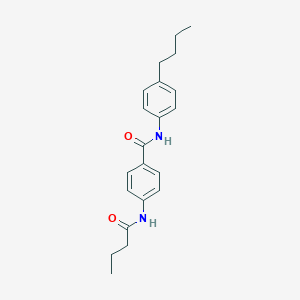
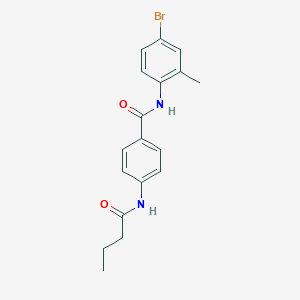
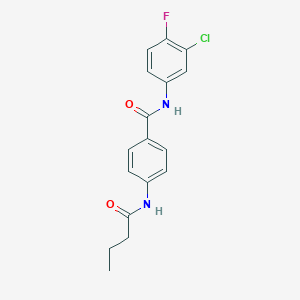
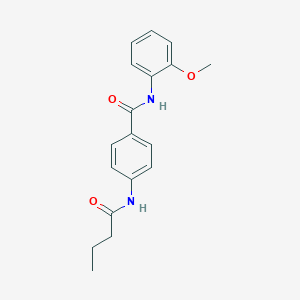
![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)
